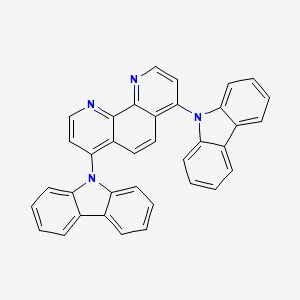

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline

Descripción general

Descripción

“4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine” is a type of Donor–Acceptor–Donor (D–A–D) molecule . These molecules are considered promising for Near-Infrared (NIR) fluorescence materials .

Synthesis Analysis

This compound was synthesized by dehydrogenation of “4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine” with “2,3-dichloro-5,6-dicyano-1,4-benzoquinone” in toluene .Molecular Structure Analysis

The structure of the synthesized compound was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR, and UV spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis

The photophysical properties of the compound were studied and compared with spectral data of the [1,2,5]thiadiazolo[3,4-d]pyridazine analogue .Aplicaciones Científicas De Investigación

Synthesis and Characterization

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline has been synthesized in various forms for research purposes. New approaches to synthesize 4,7-dichloro-1,10-phenanthrolines and their corresponding 9H-carbazol-9-yl derivatives have been developed. These compounds, including 4,7-di(9H-carbazol-9-yl)-9-oxo-9,10-dihydro-1,10-phenanthroline-5-carbonitrile, have been characterized using techniques like MS, HRMS, GC-MS, and X-ray diffraction measurements (Nycz et al., 2019).

Photophysical Studies and Applications in OLEDs

Studies on cationic Ir(III) complexes with functionalized 1,10-phenanthroline ancillary ligands, including this compound, have revealed significant improvements in photoluminescence quantum yields (PLQYs). This advancement indicates potential applications in light-emitting electrochemical cells (LECs) and organic vapor sensing due to good thermal stability and enhanced photophysical properties (Shan et al., 2012).

Electropolymerized Film for Heavy Metal Detection

This compound has been utilized in the synthesis of a novel electro-active compound for modifying electrodes. This compound, combined with a glassy carbon electrode, shows excellent selectivity and sensitivity towards Pb2+ ions, making it valuable for detecting heavy metals in environmental samples (Changyin et al., 2015).

Role in Lanthanide Coordination Compounds

Research has been conducted on the synthesis of lanthanide coordination compounds with a new aromatic carboxylate ligand derived from this compound. These studies explore the photophysical properties of lanthanide complexes, which could lead to applications in optical devices (Raphael et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is part of the donor-acceptor-donor (d-a-d) type molecules, which are generally used in the design of various electronic devices .

Mode of Action

The compound interacts with its targets through a process known as dehydrogenation . This process involves the removal of hydrogen atoms from the molecule, leading to changes in its structure and properties .

Biochemical Pathways

The compound’s synthesis involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in toluene , which may suggest involvement in redox reactions and aromatic compound synthesis pathways.

Result of Action

The compound is considered a promising candidate for a highly efficient red thermally activated delayed fluorescence emitter (TADF) and a high-efficiency organic light-emitting diode (OLED) . This suggests that the compound’s action results in the emission of near-infrared (NIR) fluorescence .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline. Factors such as temperature, pH, and the presence of other compounds can affect its fluorescence properties and efficiency as a TADF and OLED .

Propiedades

IUPAC Name |

4,7-di(carbazol-9-yl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22N4/c1-5-13-29-23(9-1)24-10-2-6-14-30(24)39(29)33-19-21-37-35-27(33)17-18-28-34(20-22-38-36(28)35)40-31-15-7-3-11-25(31)26-12-4-8-16-32(26)40/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPNEZBNLFFDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C5C=CC6=C(C=CN=C6C5=NC=C4)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857031 | |

| Record name | 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676542-82-8 | |

| Record name | 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)

![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)